8-Methoxy-3-phenyl-4H-chromen-4-one, also known as 6-methoxy-3-phenylchromen-4-one, is a chemical compound that belongs to the class of chromones. Chromones are a group of naturally occurring compounds recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structure of this compound features a chromone backbone with a methoxy group at the 6th position and a phenyl group at the 3rd position, contributing to its unique chemical properties and biological activities .
The compound can be sourced from various chemical suppliers and is often utilized in scientific research due to its potential therapeutic applications. It is identified by the CAS number 32684-58-5 and has been studied for its synthesis, biological activity, and applications in medicinal chemistry.
The synthesis of 8-methoxy-3-phenyl-4H-chromen-4-one can be achieved through various methods, including traditional heating techniques and microwave-assisted synthesis. Microwave-assisted synthesis has been shown to provide higher yields and reduced reaction times compared to conventional methods.
The molecular structure of 8-methoxy-3-phenyl-4H-chromen-4-one is characterized by:
| Property | Value |
|---|---|
| CAS Number | 32684-58-5 |
| Molecular Formula | C16H12O3 |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | 6-methoxy-3-phenylchromen-4-one |
| InChI Key | NXWXHZLGMGFQAE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)OC=C(C2=O)C3=CC=CC=C3 |
The structure exhibits planarity with slight torsional angles between substituents, which influences its reactivity and interaction with biological targets .
8-Methoxy-3-phenyl-4H-chromen-4-one participates in various chemical reactions due to its functional groups. Common reactions include:
The compound's reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group within the chromone framework, making it suitable for further functionalization in organic synthesis .
The mechanism of action of 8-methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets within biological systems:
Research indicates that the compound's bioactivity is largely attributed to its ability to modulate oxidative stress and inflammatory responses, making it a candidate for therapeutic applications .
The physical properties of 8-methoxy-3-phenyl-4H-chromen-4-one include:
Key chemical properties include:
These properties make it suitable for various applications in both research and industrial settings .
8-Methoxy-3-phenyl-4H-chromen-4-one has several scientific uses:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5